molecular formula C9H8N2O3 B13858249 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13858249
M. Wt: 192.17 g/mol
InChI Key: GBOYFHRBJWHNSP-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a hydroxyl group at position 8, a methyl substituent at position 2, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry and organic synthesis. The hydroxyl group enhances solubility and hydrogen-bonding capacity, while the carboxylic acid enables functionalization via decarboxylative cross-coupling reactions .

Properties

IUPAC Name

8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-7(9(13)14)11-4-2-3-6(12)8(11)10-5/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYFHRBJWHNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Formation

The imidazo[1,2-a]pyridine skeleton is commonly synthesized via condensation of 2-aminopyridines with α-haloketones or related reagents. For example, 5-substituted-2-aminopyridines are converted into imidazo[1,2-a]pyridine aldehydes through established protocols involving cyclization and oxidation steps.

Introduction of the 3-Carboxylic Acid Group

The 3-position carboxylic acid is often introduced via ester intermediates, which are hydrolyzed under basic conditions to yield the free acid. For instance, ethyl imidazo[1,2-a]pyridine-3-carboxylates are hydrolyzed using sodium hydroxide in aqueous ethanol at elevated temperatures (e.g., 80°C for 2 hours), followed by acidification to precipitate the carboxylic acid.

Hydroxylation at the 8-Position

The 8-hydroxy group can be introduced via selective oxidation or substitution reactions on the imidazo[1,2-a]pyridine ring. Specific methods include palladium-catalyzed hydrogenation and subsequent functional group transformations to install the hydroxy substituent at the 8-position.

Detailed Preparation Method from Patent WO2018008929A1

A representative multi-step synthesis of related imidazo[1,2-a]pyridine derivatives, which can be adapted for this compound, is described as follows:

Step Procedure Reagents/Conditions Yield Notes
1 Synthesis of ester intermediate Reaction of precursor with ethyl acetate/methanol, Pd catalyst under H2 atmosphere overnight 92% Colorless oil obtained
2 Ester hydrolysis to carboxylic acid NaOH aqueous solution, ethanol, 80°C, 2 hours 85% White solid after acidification and filtration
3 Reduction with lithium aluminum hydride THF solvent, -78°C to room temp, 4 hours 79% White solid obtained after workup
4 Purification Filtration, washing with cold water and methanol, drying under reduced pressure - Final compound isolated

The reaction workup involves extraction with ethyl acetate, washing with sodium chloride solution, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Alternative Synthetic Routes and Modifications

Knoevenagel Condensation Route

Starting from 5-substituted-2-aminopyridines, imidazo[1,2-a]pyridine aldehydes are prepared and then subjected to Knoevenagel condensation with phosphonocarboxylates in the presence of titanium tetrachloride and triethylamine. Subsequent reduction steps with sodium borohydride and nickel chloride hydrate yield intermediates that can be further modified to introduce hydroxyl and carboxylic acid functionalities.

Hydrolysis and Amidation

Ethyl esters of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives can be hydrolyzed using lithium hydroxide or sodium hydroxide in THF/water mixtures at room temperature for extended periods (e.g., 14 hours). The resulting acids are isolated by acidification and filtration. These acids can be coupled with amines using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI) and hydroxybenzotriazole (HOBt) to form amides.

Formylation and Chalcone Formation

In some protocols, imidazo[1,2-a]pyridine derivatives are formylated at the 3-position using phosphorus oxychloride and dimethylformamide at low temperatures, followed by purification via chromatography. These aldehydes can then be condensed with acetophenone derivatives under basic conditions to form propenone derivatives, which are useful intermediates for further functionalization.

Summary Data Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Temperature Time Yield (%) Product Form
Esterification Ethyl acetate/methanol, Pd catalyst, H2 Room temp Overnight 92 Ester intermediate (oil)
Hydrolysis NaOH aqueous, ethanol 80°C 2 h 85 Carboxylic acid (solid)
Reduction LiAlH4 in THF -78°C to RT 4 h 79 Reduced product (solid)
Formylation POCl3, DMF 0°C to RT 15 min to hours 71-85 Aldehyde derivative (crystals)
Knoevenagel Condensation TiCl4, TEA, trialkyl phosphonocarboxylate RT Several hours 48-87 Phosphonocarboxylate derivatives

Research Discoveries and Notes

  • The use of palladium-catalyzed hydrogenation under mild conditions allows selective reduction and functional group transformations without degrading sensitive imidazo[1,2-a]pyridine cores.
  • Knoevenagel condensation with phosphonocarboxylates enables the introduction of phosphonate and carboxylate groups simultaneously, facilitating further derivatization.
  • Hydrolysis conditions are mild and efficient, often performed at moderate temperatures with aqueous alkaline solutions to afford high yields of carboxylic acids.
  • Carbodiimide-mediated amidation is a reliable method for coupling carboxylic acids with amines, expanding the scope of functional derivatives.
  • Formylation using POCl3 and DMF is a classical method to introduce aldehyde groups at the 3-position, which can be further used in condensation reactions to create conjugated systems.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C11H12N2O3C_{11}H_{12}N_{2}O_{3} and a molecular weight of approximately 220.22 g/mol. Its structural characteristics include:

  • Imidazo[1,2-a]pyridine core : This heterocyclic structure is known for its biological activity.
  • Hydroxyl and carboxylic functional groups : These contribute to its reactivity and potential biological interactions.

Anticancer Activity

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has been evaluated for its potential anticancer properties. A study demonstrated that derivatives of this compound exhibited significant inhibition of protein geranylgeranylation, which is crucial for cancer cell proliferation. Specifically, the compound was found to disrupt Rab11A prenylation in human cervical carcinoma HeLa cells, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity of 8-Hydroxy-2-methylimidazo[1,2-a]pyridine Derivatives

CompoundIC50 (μM)Effect on Rab Prenylation
1a<150High
1b386Moderate
1c735Low

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, phosphonocarboxylate derivatives have been synthesized from it, which showed promising results in inhibiting specific enzymes related to cancer progression .

Case Study: Synthesis and Evaluation
A team synthesized twelve phosphonopropionates derived from this compound. The most active compounds were identified based on their ability to inhibit RGGT (Rab geranylgeranyl transferase) in vitro, showcasing the compound's utility in developing targeted cancer therapies .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. One study reported that certain analogs demonstrated significant activity against Trypanosoma cruzi and other kinetoplastids, suggesting potential applications in treating parasitic infections .

Table 2: Antimicrobial Activity of Derivatives

CompoundPathogenIC50 (μM)
(E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamideT. cruzi8.5
(E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamideT. b. brucei1.35

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents (Positions) Key Properties/Applications References
8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 8-OH, 2-CH₃, 3-COOH High solubility; potential for decarboxylative coupling
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Ph, 3-COOH Anti-inflammatory activity (IC₅₀ = 12 μM)
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 3-COOH Reduced reactivity in Pd-catalyzed couplings (yield ~50%)
2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 8-CH₃, 3-COOH Improved thermal stability; used in fragment-based drug discovery
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 3-COOH Intermediate for antimycobacterial agents

Key Observations :

  • Positional Effects : Substituents at position 6 (e.g., F, Cl) reduce reactivity in cross-coupling reactions compared to unsubstituted analogues, likely due to steric or electronic hindrance .
  • Pharmacological Impact : The 2-phenyl derivative exhibits significant anti-inflammatory activity, whereas the 8-hydroxy-2-methyl variant is less explored pharmacologically but shows synthetic versatility .
Reactivity in Decarboxylative Cross-Coupling Reactions

Table 2: Reaction Yields of Imidazo[1,2-a]pyridine-3-carboxylic Acids with Aryl Chlorides

Compound Aryl Chloride Partner Yield (%) Conditions (Catalyst/Ligand/Solvent) References
This compound Chlorobenzene 85–96 Pd(OAc)₂/SPhos/DMA-H₂O, 150°C, 24 h
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 95 Pd(OAc)₂/SPhos/DMA-H₂O, 150°C, 24 h
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 4-Chlorotoluene 50 Pd(OAc)₂/SPhos/DMA-H₂O, 150°C, 24 h
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid Bromobenzene 73 Pd(OAc)₂/SPhos/DMA-H₂O, 150°C, 24 h

Key Observations :

  • Steric and Electronic Factors : Electron-withdrawing groups (e.g., 6-F) decrease yields due to destabilization of the transition state in Pd-catalyzed couplings .

Key Observations :

  • The 8-hydroxy-2-methyl derivative’s Notum inhibitory activity positions it as a lead for Wnt pathway modulators, distinct from the COX-2 or kinase targets of other analogues .

Biological Activity

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (HIMCA) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural properties have led to investigations into its biological activities, including antimicrobial and anticancer effects. This article reviews the current understanding of HIMCA's biological activity, supported by various research findings and case studies.

HIMCA has a molecular formula of C9H8N2O3 and a molar mass of 192.17 g/mol. It features a fused bicyclic structure that contributes to its reactivity and biological interactions. The compound is primarily used as a building block in organic synthesis and is recognized for its diverse applications in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that HIMCA exhibits antimicrobial properties against various pathogens. A study demonstrated that HIMCA derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Properties

HIMCA has garnered attention for its potential anticancer effects. In vitro studies have shown that HIMCA can induce apoptosis in cancer cell lines, such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound's cytotoxicity was evaluated using the MTT assay, revealing an IC50 value comparable to established chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)Reference
A-43112.5
Jurkat15.0
MCF-710.0

The mechanism by which HIMCA exerts its biological effects involves interaction with specific enzymes and receptors within the cells. Molecular docking studies suggest that HIMCA binds to the active sites of key proteins involved in cell cycle regulation and apoptosis, thereby modulating their activity.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A recent study investigated the effects of HIMCA on MCF-7 breast cancer cells. The results indicated that treatment with HIMCA led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, HIMCA was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated strong antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Structure-Activity Relationship (SAR)

The structural features of HIMCA are critical for its biological activity. Variations in substituents at different positions on the imidazo[1,2-a]pyridine ring can enhance or reduce its efficacy. For instance, derivatives with electron-donating groups at the 4-position have shown improved anticancer activity compared to unsubstituted analogs.

Compound NameSimilarity IndexKey Features
Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate0.89Ethyl ester derivative; used in similar synthetic pathways
2-Methylimidazo[1,2-a]pyridin-8-ol0.74Hydroxy derivative; studied for its biological properties

Q & A

Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives with hydroxy and methyl substituents?

Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclization of 2-aminopyridines with α-haloketones or via multicomponent reactions. For compounds with hydroxy and methyl groups, key steps include:

  • Condensation : Reacting 2-aminopyridine with a substituted aldehyde (e.g., 2-methyl-3-hydroxypropanal) under acidic conditions to form the core structure .
  • Functionalization : Introducing the carboxylic acid group via oxidation of a methyl ester precursor (e.g., using KMnO₄ or CrO₃) .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • ¹H/¹³C NMR : The hydroxy group (δ ~10-12 ppm, broad singlet) and carboxylic acid proton (δ ~12-14 ppm) are diagnostic. Methyl groups appear as singlets (δ ~2.5 ppm), and aromatic protons show splitting patterns consistent with the fused imidazo-pyridine ring .
  • IR : Strong absorption bands for -OH (3200–3600 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) .
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₀H₉N₂O₃) confirms purity .

Q. What preliminary assays are used to screen its biological activity?

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential as a competitive inhibitor .

Advanced Research Questions

Q. How do substituent positions (hydroxy at C8 vs. C3) influence bioactivity?

  • Hydroxy at C8 : Enhances hydrogen-bonding interactions with target proteins (e.g., kinases), improving binding affinity. Compare with C3-hydroxy analogs using molecular docking (AutoDock Vina) and SPR binding assays .
  • Methyl at C2 : Increases lipophilicity, affecting membrane permeability (logP calculations via ChemAxon) .
  • Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum content affecting solubility) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve cyclization efficiency vs. traditional Brønsted acids .
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-oxidation) and enhance reproducibility .
  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. ethanol), and stoichiometry to identify optimal conditions via response surface methodology .

Q. How can pH-dependent stability challenges be addressed in formulation studies?

  • Degradation Pathways : The carboxylic acid group may undergo decarboxylation at low pH (<3). Monitor via HPLC-UV at λ = 254 nm .
  • Stabilization : Use buffered solutions (pH 6–7) or lyophilized formulations. Compare degradation kinetics (Arrhenius plots) under accelerated storage conditions .

Q. What computational methods resolve contradictory bioactivity data?

  • MD Simulations : Analyze ligand-protein dynamics (GROMACS) to explain variable inhibition across cell lines .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends to guide structural modifications .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Scalability : Pilot-scale reactions (1–10 g) are critical before industrial translation .
  • Safety : Handle the hydroxy-carboxylic acid derivative with PPE (nitrile gloves, fume hood) due to potential irritancy .

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